3,4-Dimethylbiphenyl

Übersicht

Beschreibung

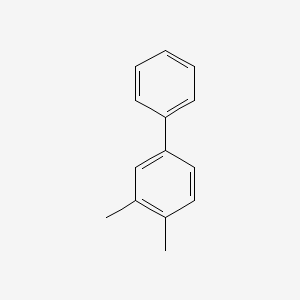

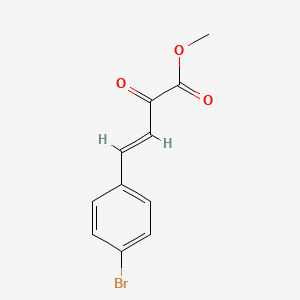

3,4-Dimethylbiphenyl is a chemical compound with the molecular formula C14H14 . It is also known by other names such as 1,2-dimethyl-4-phenylbenzene and 3,4-Dimethyl-1,1’-biphenyl . The molecular weight of this compound is 182.26 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of two benzene rings linked together with methyl groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is InChI=1S/C14H14/c1-11-8-9-14 (10-12 (11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.26 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The topological polar surface area is 0 Ų .Wirkmechanismus

Mode of Action

It is known that biphenyl compounds can bind covalently to nucleophilic biomolecules with nh2, oh, or sh groups, determining their reactivity . This interaction can lead to various changes in the function of these biomolecules.

Pharmacokinetics

It is known that the compound has low gi absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -3.87 cm/s, indicating its ability to permeate the skin . Its lipophilicity (Log Po/w) ranges from 2.76 to 5.32, suggesting that it is moderately lipophilic .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4-Dimethylbiphenyl in lab experiments is its high stability and low reactivity. The compound is relatively inert, making it easy to handle and store. Additionally, it is readily available and inexpensive, making it an attractive option for researchers. However, one of the main limitations of using this compound is its low solubility in water, which can make it challenging to work with in aqueous environments.

Zukünftige Richtungen

There are several future directions for the use of 3,4-Dimethylbiphenyl in scientific research. One potential direction is the development of new synthetic methods to produce derivatives of the compound. Another potential direction is the study of the compound's interactions with various receptors and enzymes, leading to a better understanding of its mechanism of action. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer, could be further explored. Overall, this compound has significant potential for future research in the fields of organic chemistry, materials science, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Herstellung von Dimethyl-substituierten Biphenylverbindungen

3,4-Dimethylbiphenyl kann aus einem Einsatzstoff hergestellt werden, der Toluol umfasst, welches in Gegenwart eines Hydroalkylierungskatalysators mit Wasserstoff in Kontakt gebracht wird. Das Hydroalkylierungsprodukt wird dann in Gegenwart eines Dehydrierungskatalysators dehydriert, um ein Dehydrierungsprodukt zu erhalten, das ein Gemisch aus Dimethyl-substituierten Biphenyliisomeren umfasst .

Trennung von Dimethylbiphenylisomeren

Es wurden Verfahren zur Trennung von 3,4'- und 4,4'-Dimethylbiphenyl aus einem Gemisch beschrieben, das mindestens 3,3'-, 3,4'- und 4,4'-Dimethylbiphenyl umfasst. Das Gemisch wird abgekühlt, um ein Kristallisationsprodukt und ein erstes Mutterlaugeprodukt zu erhalten. Das erste Mutterlaugeprodukt wird destilliert, um einen Sumpfstrom zu erhalten, der an 4,4'-Dimethylbiphenyl angereichert ist, und einen Kopfstrom, der an 4,4'-Dimethylbiphenyl verarmt ist .

Herstellung von Polyestern und Weichmachern

Dimethylbiphenylverbindungen, einschließlich this compound, sind nützliche Zwischenprodukte bei der Herstellung einer Vielzahl von kommerziell wertvollen Produkten, darunter Polyester und Weichmacher für PVC und andere Polymerzusammensetzungen .

Herstellung von Esterweichmachern

This compound kann leicht zu einem Esterweichmacher umgewandelt werden, indem ein Verfahren angewendet wird, das die Oxidation des DMBP zur Herstellung der entsprechenden Mono- oder Dicarbonsäure umfasst, gefolgt von der Veresterung mit einem langkettigen Alkohol .

Herstellung von Polyesterfasern und technischen Kunststoffen

4,4'-Biphenyl-dicarbonsäure, gegebenenfalls zusammen mit 3,4'-Biphenyl-dicarbonsäure, ist ein möglicher Vorläufer, entweder allein oder als Modifikator für Polyethylenterephthalat (PET), bei der Herstellung von Polyesterfasern, technischen Kunststoffen .

Herstellung von Flüssigkristallpolymeren

Diese Säuren werden auch bei der Herstellung von Flüssigkristallpolymeren für elektronische und mechanische Geräte verwendet .

Eigenschaften

IUPAC Name |

1,2-dimethyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKENDVLIAVMNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196139 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4433-11-8 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ2R9BWN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method for synthesizing biphenyl-3,4-dicarboxylic acid from 3,4-dimethylbiphenyl?

A1: Biphenyl-3,4-dicarboxylic acid can be synthesized through liquid-phase oxidation of this compound. This process utilizes oxygen at atmospheric pressure in acetic acid, with a cobalt bromide catalyst. [, ]

Q2: How does the oxidation process of this compound proceed?

A2: The oxidation begins with the methyl group at the para position relative to the benzene ring. The final product of this oxidation is biphenyl-3,4-dicarboxylic acid. []

Q3: What are the potential applications of biphenyl-3,4-dicarboxylic acid, particularly in polymer chemistry?

A3: Biphenyl-3,4-dicarboxylic acid, along with its isomer 3,4'-dimethylbiphenyl-4,3'-dicarboxylic acid, serve as crucial components in synthesizing wholly aromatic polyamides. [] These polyamides exhibit desirable properties such as good solubility in polar aprotic solvents and the ability to form tough, flexible films. []

Q4: Beyond polyamides, are there other applications for derivatives of this compound?

A4: Yes, 4-acetoxy-3,4'-dimethylbiphenyl, a derivative of this compound, is also studied for its catalytic oxidation properties in the liquid phase. [, ] Although specific applications aren't detailed in the provided research, this highlights its potential use in various chemical reactions.

Q5: In what natural source can this compound be found?

A5: this compound is identified as a constituent of the essential oil extracted from Juniperus procera Endl., a juniper species found in Kenya. [, ] This discovery suggests potential applications in fragrance or flavor industries.

Q6: What analytical techniques are commonly employed to study this compound and its derivatives?

A6: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze this compound and its presence in complex mixtures, such as essential oils. [, ] These techniques allow for separation and identification of individual components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)